
Acetic acid, lanthanum(3+) salt, hydrate (9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid, lanthanum(3+) salt, hydrate (9CI), also known as lanthanum(III) acetate hydrate, is an organometallic compound with the chemical formula C₆H₁₁LaO₇. It is a white powder or crystalline solid that is soluble in water. This compound is used in various research and industrial applications due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Lanthanum(III) acetate hydrate can be synthesized through the reaction of lanthanum(III) oxide with acetic anhydride or acetic acid. The reactions are as follows:
-
Reaction with Acetic Anhydride: : [ \text{La}_2\text{O}_3 + 3 (\text{CH}_3\text{CO})_2\text{O} \rightarrow 2 \text{La}(\text{CH}_3\text{COO})_3 ]
-
Reaction with Acetic Acid: : [ \text{La}_2\text{O}_3 + 6 \text{CH}_3\text{COOH} \rightarrow 2 \text{La}(\text{CH}_3\text{COO})_3 + 3 \text{H}_2\text{O} ]
These reactions typically occur under controlled conditions to ensure the purity and yield of the product .
Industrial Production Methods
In industrial settings, lanthanum(III) acetate hydrate is produced in bulk quantities using similar synthetic routes. The compound is often packaged in glass ampules, bottles, or metal ampules to maintain its stability and purity during storage and transportation .
Análisis De Reacciones Químicas
Types of Reactions
Lanthanum(III) acetate hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form lanthanum oxide.
Reduction: It can be reduced under specific conditions to yield lanthanum metal.
Substitution: The acetate groups can be substituted with other ligands in coordination chemistry.
Common Reagents and Conditions
Common reagents used in reactions with lanthanum(III) acetate hydrate include strong acids, bases, and reducing agents. The reactions typically occur under controlled temperatures and pressures to ensure the desired products are formed.
Major Products Formed
The major products formed from reactions involving lanthanum(III) acetate hydrate include lanthanum oxide, lanthanum hydroxide, and various lanthanum coordination complexes .
Aplicaciones Científicas De Investigación
Lanthanum(III) acetate hydrate has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other lanthanum compounds and as a catalyst in organic reactions.
Biology: The compound is used in biological studies to investigate the role of lanthanum in biological systems.
Medicine: Lanthanum compounds are explored for their potential use in medical treatments, including as phosphate binders in patients with kidney disease.
Industry: It is used in the production of specialty glasses, ceramics, and as a component in water treatment processes
Mecanismo De Acción
The mechanism of action of lanthanum(III) acetate hydrate involves its ability to interact with various molecular targets and pathways. In biological systems, lanthanum ions can bind to phosphate groups, inhibiting their absorption and reducing phosphate levels in the body. This property is particularly useful in medical applications for patients with hyperphosphatemia .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to lanthanum(III) acetate hydrate include:
- Lanthanum(III) chloride
- Lanthanum(III) nitrate
- Lanthanum(III) carbonate
Uniqueness
Lanthanum(III) acetate hydrate is unique due to its specific acetate ligands, which provide distinct chemical properties and reactivity compared to other lanthanum compounds. Its solubility in water and ability to form coordination complexes make it particularly valuable in various research and industrial applications .
Propiedades
Fórmula molecular |
C8H16La2O10- |
|---|---|
Peso molecular |
550.02 g/mol |
Nombre IUPAC |
lanthanum;lanthanum(3+);tetraacetate;dihydrate |
InChI |
InChI=1S/4C2H4O2.2La.2H2O/c4*1-2(3)4;;;;/h4*1H3,(H,3,4);;;2*1H2/q;;;;;+3;;/p-4 |
Clave InChI |
GTRLFHOUCGKPGV-UHFFFAOYSA-J |
SMILES canónico |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].O.O.[La].[La+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


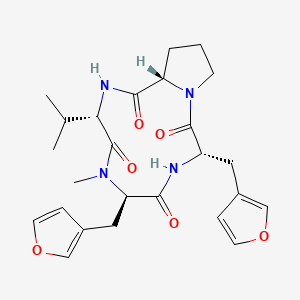

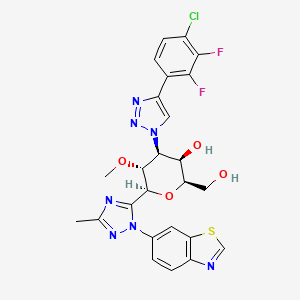
![nonyl 8-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(2-hydroxyethyl)amino]octanoate](/img/structure/B12362028.png)

![N-[(1R)-1-(5-cyano-3-fluoropyridin-2-yl)ethyl]-2-(5,6-difluoro-2-oxo-1,4-dihydroquinazolin-3-yl)acetamide](/img/structure/B12362047.png)
![[(2R,3S,4R,5R)-3,4-dihydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12362059.png)
![N-[1-[6-(1,1-difluoroethyl)-4-(2-methoxyethoxy)pyridin-2-yl]spiro[2H-pyrrolo[3,2-c]pyridine-3,1'-cyclopropane]-6-yl]acetamide](/img/structure/B12362065.png)
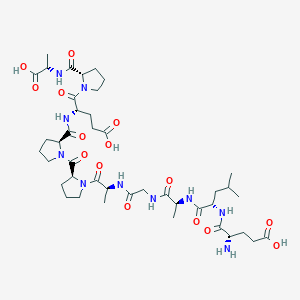
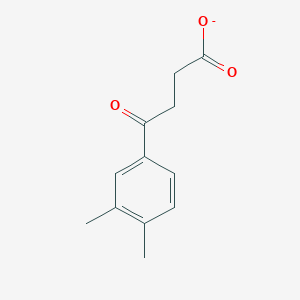
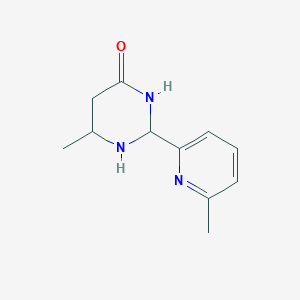

![N-[5-[(Z)-[6-[(5-tert-butyl-1,2-oxazol-3-yl)carbamoylamino]-2-oxo-1H-indol-3-ylidene]methyl]-2,4-dimethyl-1H-pyrrol-3-yl]-2-pyrrolidin-1-ylacetamide](/img/structure/B12362099.png)
![5-bromo-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B12362105.png)
